1-methyl-1H-pyrazole-4-carboxylic acid NMR analysis
1-methyl-1H-pyrazole-4-carboxylic acid NMR analysis
An In-Depth Technical Guide to the NMR Analysis of 1-methyl-1H-pyrazole-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the complete Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-methyl-1H-pyrazole-4-carboxylic acid (C₅H₆N₂O₂), a key heterocyclic building block in medicinal chemistry and materials science.[1][2] This document moves beyond a simple recitation of spectral data, offering researchers, scientists, and drug development professionals a detailed narrative on the strategic approach to NMR analysis. We will explore the causality behind experimental choices, from solvent selection to the deployment of advanced 2D NMR techniques, ensuring a self-validating system for unambiguous structural elucidation and purity assessment. The guide includes detailed, step-by-step protocols, data interpretation strategies, and visual aids to facilitate a deeper understanding of the molecular architecture.
Introduction: The Significance of Structural Verification
1-methyl-1H-pyrazole-4-carboxylic acid is a substituted pyrazole, a class of heterocyclic compounds renowned for its broad spectrum of pharmacological activities.[3] As a bifunctional molecule featuring a stable N-methylated pyrazole core and a carboxylic acid moiety, it serves as a versatile intermediate in the synthesis of fungicides and other biologically active agents.[1] Given its role as a foundational component in complex molecular design, rigorous and unambiguous confirmation of its structure and purity is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose. It provides unparalleled insight into the molecular framework by probing the chemical environment of each ¹H and ¹³C nucleus. This guide details the logical workflow, from initial sample preparation to the final, definitive structural assignment using a combination of 1D and 2D NMR experiments.
Foundational Principles: NMR of a Substituted Pyrazole
The NMR spectrum of 1-methyl-1H-pyrazole-4-carboxylic acid is dictated by the unique electronic environment of the pyrazole ring, which is influenced by the electron-donating N-methyl group and the electron-withdrawing carboxylic acid group.
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Chemical Shift (δ): The position of a signal in the NMR spectrum is highly sensitive to the electron density around the nucleus. The aromatic pyrazole ring protons are deshielded and appear downfield. The N-methyl protons are shielded and appear upfield.
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Spin-Spin Coupling (J-coupling): This phenomenon, mediated through chemical bonds, causes signals to split into multiplets and provides direct evidence of connectivity. In this molecule, we are primarily concerned with long-range heteronuclear couplings (e.g., ²JCH, ³JCH), which are critical for piecing together the molecular skeleton.[4][5]
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Structural Features:
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N-Methylation: The methyl group on the N1 position prevents the annular tautomerism often seen in N-unsubstituted pyrazoles, simplifying the spectrum by locking the molecule into a single isomeric form.[6][7]
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Ring Protons: The protons at the C3 and C5 positions are chemically distinct and will appear as separate signals. They lack adjacent proton neighbors, so they are expected to be singlets (or very finely split by long-range coupling).
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Carboxylic Acid Proton: The chemical shift of the -COOH proton is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[6]
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Experimental Design and Protocols
A successful NMR analysis is rooted in meticulous experimental design. The following protocols are designed to be a self-validating system, where data from one experiment logically informs and confirms the next.
Diagram: Overall NMR Analysis Workflow
Caption: Logical workflow from sample preparation to final structure verification.
Protocol 1: Sample Preparation
Causality: The choice of solvent is the most critical decision at this stage. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for this compound. Its high polarity readily dissolves the carboxylic acid, and its ability to form hydrogen bonds slows the exchange rate of the acidic -COOH proton, often allowing it to be observed as a distinct, albeit broad, signal. In contrast, protic solvents like D₂O or CD₃OD would cause the acidic proton to exchange with deuterium, rendering it invisible.[6]
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Weighing: Accurately weigh 10-20 mg of 1-methyl-1H-pyrazole-4-carboxylic acid directly into a clean, dry vial.
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Solvent Addition: Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D).
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Dissolution: Vortex the sample for 30-60 seconds until the solid is completely dissolved. Gentle warming may be applied if necessary.
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Transfer: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coils (typically >4 cm).
Protocol 2: NMR Data Acquisition
These steps assume a standard 400-600 MHz NMR spectrometer.
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¹H NMR Acquisition:
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Tune and match the probe for the ¹H frequency.
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Acquire a standard 1D proton spectrum. A sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.
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Rationale: This initial spectrum serves as a rapid check of sample purity and provides the foundational data for all subsequent experiments.
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¹³C NMR Acquisition:
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Tune and match the probe for the ¹³C frequency.
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Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, 1024 to 2048 scans are often required for good sensitivity.
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Rationale: This experiment identifies all unique carbon environments in the molecule. Proton decoupling simplifies the spectrum to single lines for each carbon.
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2D NMR Acquisition (COSY, HSQC, HMBC):
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These are proton-detected experiments, making them significantly more sensitive than direct ¹³C detection.[8]
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COSY (COrrelation SpectroscopY): Acquire a standard DQF-COSY experiment. This will reveal protons that are coupled to each other (typically over 2-3 bonds).[8][9]
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HSQC (Heteronuclear Single Quantum Coherence): Acquire a standard phase-sensitive HSQC experiment. This experiment correlates protons directly to the carbons they are attached to (¹JCH).[6][8]
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HMBC (Heteronuclear Multiple Bond Correlation): Acquire a standard HMBC experiment. Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz. This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH).[6][8]
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Spectral Interpretation and Structural Elucidation
Molecular Structure and Atom Numbering
Caption: Structure of 1-methyl-1H-pyrazole-4-carboxylic acid with IUPAC numbering.
Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Signal Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| H-COOH | > 12.0 | br s | 1H | Highly deshielded acidic proton, broad due to exchange and hydrogen bonding. |
| H5 | ~8.1 - 8.3 | s | 1H | Aromatic proton, deshielded by adjacent nitrogen (N1) and conjugation with the carboxyl group. |
| H3 | ~7.8 - 8.0 | s | 1H | Aromatic proton, slightly less deshielded than H5. |
| N-CH₃ | ~3.8 - 4.0 | s | 3H | Methyl protons attached to nitrogen, appearing as a sharp singlet. |
Table 2: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Signal Assignment | Expected δ (ppm) | Rationale |
| C=O | ~163 - 165 | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| C5 | ~138 - 140 | Aromatic CH carbon adjacent to the N-methyl group. |
| C3 | ~132 - 134 | Aromatic CH carbon adjacent to the unsubstituted nitrogen. |
| C4 | ~110 - 112 | Quaternary carbon bearing the carboxyl group. Shielded relative to C3/C5. |
| N-CH₃ | ~38 - 40 | Aliphatic carbon of the N-methyl group. |
Note: The exact chemical shifts can vary based on concentration and the specific spectrometer used. The relative order of signals is the most important diagnostic feature.
Analysis Using 2D NMR: The Key to Unambiguous Assignment
While 1D spectra provide the basic data, 2D NMR is essential for connecting the pieces and providing irrefutable proof of the structure.
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COSY Analysis: For this molecule, the COSY spectrum will be very simple. It will show no cross-peaks between the H3 and H5 signals, confirming they are not on adjacent carbons and lack a ³J(H,H) coupling pathway. This is a crucial piece of negative evidence.
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HSQC Analysis: The HSQC spectrum provides direct, one-bond ¹H-¹³C correlations. It will definitively link:
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The proton signal at ~8.2 ppm to the carbon signal at ~139 ppm (H5-C5 ).
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The proton signal at ~7.9 ppm to the carbon signal at ~133 ppm (H3-C3 ).
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The proton signal at ~3.9 ppm to the carbon signal at ~39 ppm (N-CH₃ ). This step assigns all protonated carbons but leaves the two quaternary carbons (C4 and C=O) unassigned.
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HMBC Analysis: The Final Proof: The HMBC experiment reveals multi-bond correlations and is the most powerful tool for this analysis. The key expected correlations are:
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From N-CH₃ Protons (~3.9 ppm):
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A strong correlation to C5 (~139 ppm) (³JCH).
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A strong correlation to C3 (~133 ppm) (³JCH).
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Insight: These two correlations definitively prove the methyl group is on N1, as it is three bonds away from both C3 and C5.
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From H5 Proton (~8.2 ppm):
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A correlation to C4 (~111 ppm) (²JCH).
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A correlation to C3 (~133 ppm) (³JCH).
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A correlation to the C=O carbon (~164 ppm) (³JCH).
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Insight: The correlation to the C=O carbon confirms the position of the carboxylic acid group at C4.
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From H3 Proton (~7.9 ppm):
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A correlation to C5 (~139 ppm) (³JCH).
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A correlation to C4 (~111 ppm) (²JCH).
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A potential weaker correlation to the N-CH₃ carbon (~39 ppm) (³JCH).
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Insight: The correlation to C4 provides further confirmation for the assignment of this quaternary carbon.
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Diagram: Key HMBC Correlations
Caption: Key 2- and 3-bond HMBC correlations for structural assignment.
Conclusion
The structural elucidation of 1-methyl-1H-pyrazole-4-carboxylic acid is a clear demonstration of the power of a strategic, multi-faceted NMR approach. While 1D ¹H and ¹³C spectra provide the initial characterization, they are insufficient for unambiguous assignment. The systematic application of 2D NMR techniques, particularly HSQC and HMBC, is essential. The HMBC experiment, by revealing the long-range connectivity between protons and carbons, serves as the definitive tool to place the methyl and carboxyl substituents and to assign all quaternary carbons, thereby providing a complete and validated structural proof. This rigorous analytical workflow ensures the high fidelity required for molecules destined for applications in research and development.
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